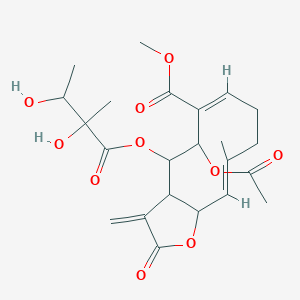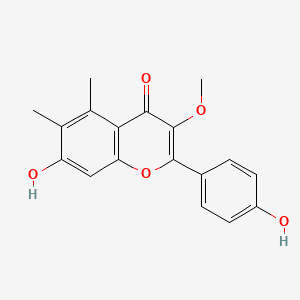
2-Oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxopentanoic acid, obtained by deprotonation of the carboxy group. It is a 2-oxo monocarboxylic acid anion and a member of oxopentanoates. It derives from a valerate. It is a conjugate base of a 2-oxopentanoic acid.
Aplicaciones Científicas De Investigación
1. Metabolic Studies in Human and Animal Models
- Metabolism in Diabetes and Maple Syrup Urine Disease: A study describes a method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, applicable for isotope enrichment analysis, useful in diabetes and maple syrup urine disease research (Schadewaldt, Wendel, & Hammen, 1996).
- Function of Pancreatic Islets in Obesity and Hyperglycemia: The effects of 2-oxopentanoate on insulin secretion and calcium uptake in pancreatic islets from obese-hyperglycemic mice were investigated, indicating its role in studying diabetes (Lenzen & Panten, 1980).
2. Analytical Methodologies
- Analytical Techniques for Determination in Plasma: A convenient enzymatic method for determining 4-methyl-2-oxopentanoate in plasma was developed, demonstrating its utility in clinical chemistry (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
- Study of Branched-Chain 2-Oxo Acids in Cultured Human Skin Fibroblasts: This study examined the transamination and oxidative decarboxylation of branched-chain L-amino acid derived 2-oxo acids in human skin fibroblasts, relevant for understanding metabolic disorders (Schadewaldt, Radeck, Hammen, & Wendel, 1988).
3. Chemical and Biochemical Applications
- Characterization and Fragmentation Mechanisms: The mass spectrometric characterization of 4-oxopentanoic acid, a model substance for small organic compounds, was investigated, revealing insights into fragmentation mechanisms (Kanawati, Joniec, Winterhalter, & Moortgat, 2008).
- Synthesis of α-Amino Acid Derivatives: A study presented a method for the synthesis of α,α-disubstituted α-amino acid derivatives via alkyl addition to α-oxime esters with organozinc species, demonstrating the compound's utility in synthetic chemistry (Mitani, Tanaka, Sawada, Misu, & Matsumoto, 2008).
Propiedades
Fórmula molecular |
C5H7O3- |
|---|---|
Peso molecular |
115.11 g/mol |
Nombre IUPAC |
2-oxopentanoate |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1 |
Clave InChI |
KDVFRMMRZOCFLS-UHFFFAOYSA-M |
SMILES |
CCCC(=O)C(=O)[O-] |
SMILES canónico |
CCCC(=O)C(=O)[O-] |
Sinónimos |
2-ketopentanoic acid 2-ketopentanoic acid, sodium salt 2-ketovalerate alpha-ketovaleric acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



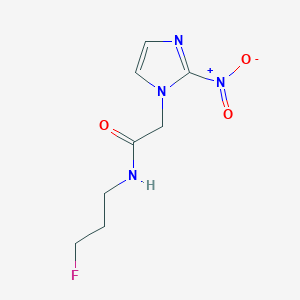
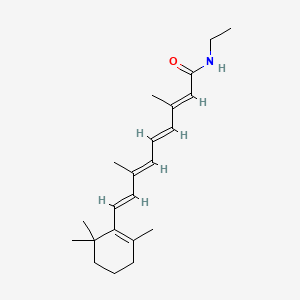
![4-[[[1-(1H-imidazol-5-ylsulfonyl)-3-piperidinyl]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1239469.png)

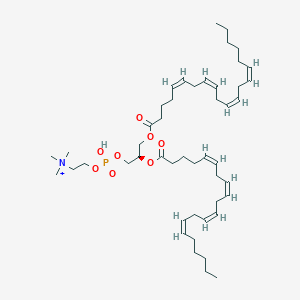

![1-(4-(6-Bromobenzo[1,3]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)-ethanone](/img/structure/B1239475.png)
![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)


